molecular formula C16H13ClN6 B144775 Vorozole CAS No. 129731-10-8

Vorozole

Cat. No.: B144775
CAS No.: 129731-10-8
M. Wt: 324.77 g/mol
InChI Key: XLMPPFTZALNBFS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

Vorozole, a third-generation non-steroidal aromatase inhibitor, has garnered attention for its significant biological activity, particularly in the treatment of hormone-sensitive breast cancer. This article explores the compound's mechanisms of action, clinical efficacy, hormonal effects, and safety profile based on diverse research findings.

This compound functions by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. By competitively binding to the aromatase enzyme, this compound effectively reduces estrogen levels in the body, which is crucial for the growth of certain types of breast cancer cells that are estrogen-dependent .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in clinical settings. A notable Phase II study assessed its effectiveness in postmenopausal women with advanced breast cancer who had previously been treated with tamoxifen. The study involved 29 women receiving a daily dose of 2.5 mg this compound until disease progression was observed.

Key Findings from Clinical Studies:

  • Response Rate : 11% of patients achieved partial remission lasting between 14 to 16 months, while 48% experienced disease stabilization for a median duration of 12 months .
  • Hormonal Impact : Estradiol levels decreased significantly from a mean of 24 pm/liter to below detection levels after one month of treatment. Estrone levels also dropped from a mean of 144.3 pm/liter to 57 pm/liter .
  • Side Effects : Treatment-related side effects were generally mild, including malaise, nausea, and hot flashes. No severe adverse events were reported .

Hormonal Profile Changes

This compound's impact on hormonal profiles has been extensively documented. Following treatment initiation:

  • Follicle-Stimulating Hormone (FSH) : Increased from a mean of 35.3 IU/liter to 44.6 IU/liter.
  • Luteinizing Hormone (LH) : Rose from a mean of 17.8 IU/liter to 24.2 IU/liter.
  • Sex Hormone-Binding Globulin (SHBG) : Decreased from a mean of 65.4 nm/liter to 53.8 nm/liter .

These changes underscore this compound's role in modulating estrogen levels and its potential utility in treating estrogen receptor-positive breast cancer.

Comparative Potency

In terms of potency, this compound has been shown to be significantly more effective than older aromatase inhibitors. It is reported to be approximately 1000-fold more potent than aminoglutethimide in inhibiting aromatase activity in animal models .

Safety Profile

The safety profile of this compound has been deemed acceptable in clinical trials:

  • Common Side Effects : Include mild gastrointestinal disturbances and hot flashes.
  • Serious Adverse Events : Rarely reported; most patients tolerated the drug well without significant complications .

Table 1: Summary of Clinical Findings on this compound

Study TypeSample SizeDosageResponse RateMedian Duration (months)Common Side Effects
Phase II Trial292.5 mg/day11% remissionPartial: 14-16; Stabilization: 12Nausea, hot flashes, malaise

Table 2: Hormonal Changes Post-Vorozole Treatment

HormonePre-treatment Mean (pm/liter)Post-treatment Mean (pm/liter)
Estradiol24<9.2
Estrone144.357
Follicle-Stimulating Hormone (FSH)35.344.6
Luteinizing Hormone (LH)17.824.2
Sex Hormone-Binding Globulin (SHBG)65.453.8

Properties

IUPAC Name

6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMPPFTZALNBFS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156230
Record name Vorozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129731-10-8
Record name (+)-Vorozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129731-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vorozole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129731108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vorozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2S9YXV2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vorozole
Reactant of Route 2
Reactant of Route 2
Vorozole
Reactant of Route 3
Reactant of Route 3
Vorozole
Reactant of Route 4
Reactant of Route 4
Vorozole
Reactant of Route 5
Vorozole
Reactant of Route 6
Vorozole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.